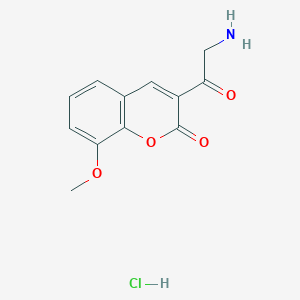![molecular formula C13H26OSi B14300750 tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane CAS No. 112185-54-3](/img/structure/B14300750.png)
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a hepta-5,6-dien-2-yloxy group, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane typically involves the reaction of hepta-5,6-dien-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents at low temperatures.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Alcohols
Substitution: Halides, alkoxides
Aplicaciones Científicas De Investigación
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The hepta-5,6-dien-2-yloxy group allows for the formation of multiple bonds, making it a versatile intermediate in organic synthesis. The dimethylsilane group enhances the compound’s stability and solubility in organic solvents.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyl[(6-methoxy-5,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-yl)oxy]dimethylsilane
- tert-Butyl[(5-[[tert-butyl(dimethyl)silyl]oxy]octahydro-2-pentalenyl)oxy]dimethylsilane
Uniqueness
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane is unique due to its hepta-5,6-dien-2-yloxy group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
Propiedades
Número CAS |
112185-54-3 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
InChI |
InChI=1S/C13H26OSi/c1-8-9-10-11-12(2)14-15(6,7)13(3,4)5/h9,12H,1,10-11H2,2-7H3 |
Clave InChI |
BPCCTCXHBCGKCW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C=C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
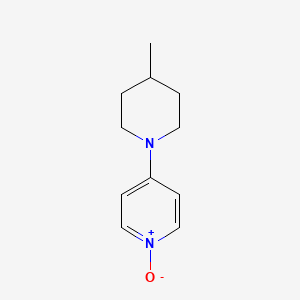
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
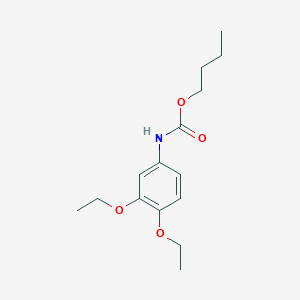

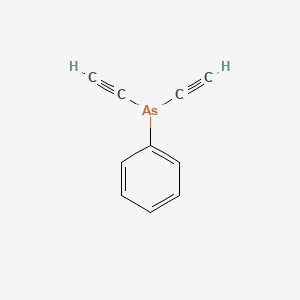
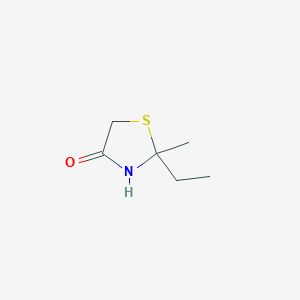
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
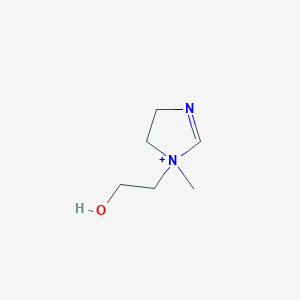

![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
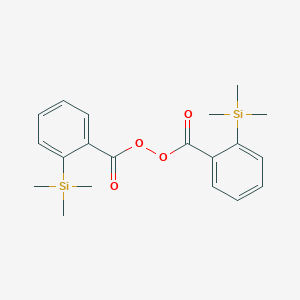
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
